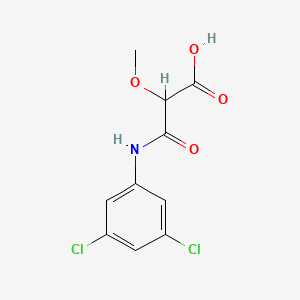
3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloroaniline is a chemical compound with the molecular formula C6H5Cl2N . It is used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals . It appears as light tan to dark gray crystals or a brown solid .
Synthesis Analysis
The synthesis of 3,5-dichloroaniline involves several methods including a mixed dichlorobenzene method, an acetanilide method, a polyhalogenated aniline dehalogenation and hydrogenation method, a 1, 3, 5-trichlorobenzene ammonolysis method, a 2, 6-dichloro-4-nitroaniline method, a Hoffman method of 3, 5-dichlorobenzamide and an o-nitroaniline method .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloroaniline is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
3,5-Dichloroaniline is a primary metabolite derived from the breakdown of phenylurea herbicides and dicarboximide fungicides in both soils and plants . It can be transformed through an immobilized laccase mediator system .
Physical And Chemical Properties Analysis
3,5-Dichloroaniline is a pure needle-shaped crystal, has the melting point of 51-53 ℃, the boiling point of 259-260 ℃/98.7kPa, is dissolved in ethanol and ether, is insoluble in water .
科学的研究の応用
- Application : Researchers have explored the use of immobilized fungal laccase for efficient removal of 3,5-DCA from aqueous media. The biotransformation pathway involves coupling reactions, leading to potential environmental remediation of this aniline metabolite .
- Significance : Its residues in vegetables and fruits pose health risks to humans due to higher toxicity compared to the parent fungicides. Monitoring and understanding its nephrotoxic potential are crucial for food safety .
Environmental Remediation
Food Safety and Toxicology
Renal Metabolism Studies
Safety and Hazards
将来の方向性
The future directions for 3,5-Dichloroaniline research could involve studying its biotransformation through an immobilized laccase mediator system, which was shown to be potentially useful in the sustainable environmental remediation of aniline metabolite (i.e., 3,5-DCA) derived from dicarboximide fungicides .
作用機序
Target of Action
It is known that 3,5-dichloroaniline, a related compound, is used in the production of dyes and herbicides
Mode of Action
The mode of action of 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid is currently unknown. As a derivative of 3,5-dichloroaniline, it may share some of the same interactions with its targets . More research is required to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
Studies have shown that 3,5-dichloroaniline, a metabolite of certain pesticides, can have significant effects on soil microorganisms and their associated biochemical pathways . Further investigation is needed to determine the specific pathways affected by this compound.
Result of Action
The molecular and cellular effects of 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid are currently unknown. Related compounds such as 3,5-dichloroaniline have been shown to have nephrotoxic effects
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of certain microorganisms in the soil can affect the degradation and toxicity of 3,5-dichloroaniline . Similarly, the action of 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid may also be influenced by environmental factors.
特性
IUPAC Name |
3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c1-17-8(10(15)16)9(14)13-7-3-5(11)2-6(12)4-7/h2-4,8H,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQCWXBYAJLHJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid | |
CAS RN |
145592-20-7 |
Source


|
| Record name | 2-[(3,5-dichlorophenyl)carbamoyl]-2-methoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



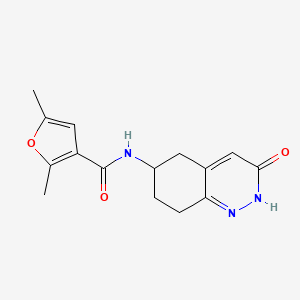
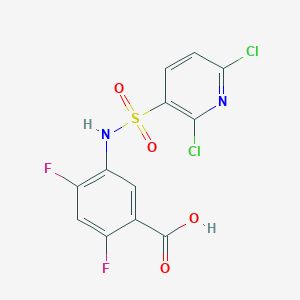
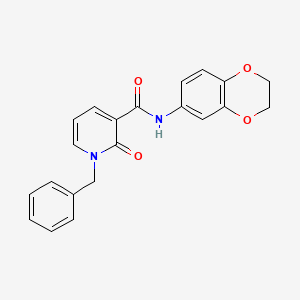
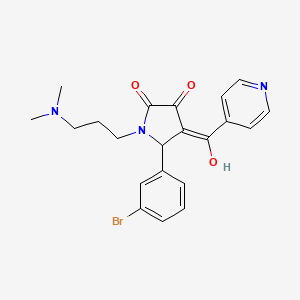
![2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile](/img/structure/B2387380.png)
![1-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2387382.png)
![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2387384.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2387388.png)
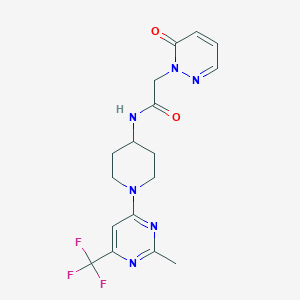
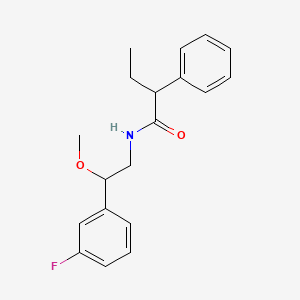
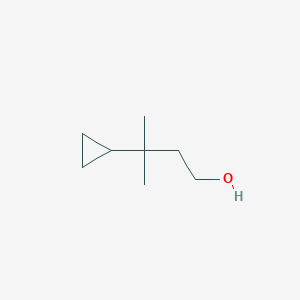
![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)